2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2-methylphenyl)acetamide
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Description
2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2-methylphenyl)acetamide is a useful research compound. Its molecular formula is C27H23N3O4S and its molecular weight is 485.56. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis
The formation of oxygen-bridged heterocycles, such as in the study by Svetlik, Tureček, and Hanuš (1988), showcases the synthetic versatility of compounds with complex structures involving heteroatoms and cyclic systems. Their work on the condensation of various ketones and aldehydes under Hantzsch synthesis conditions to yield derivatives with tricyclic skeletons provides a foundation for understanding similar compounds' synthesis mechanisms J. Svetlik, F. Tureček, V. Hanuš, 1988.
Crystal Structure Analysis
The crystal structure of p-methoxyphenyl derivatives, as investigated by Peikow et al. (2006), exemplifies the significance of X-ray diffraction in elucidating the molecular and geometric arrangement of complex organic molecules. Their analysis of p-Methoxyphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside contributes to the broader understanding of molecular interactions and stability D. Peikow, A. Gessner, C.-M. Matern, M. Peter, A. Kelling, U. Schilde, 2006.
Synthetic Methodologies and Reagent Development
Research on the synthesis and reactions of compounds with organophosphorus elements, such as those discussed by Moustafa (1999), highlights the development of novel reagents and methodologies for creating sulfanyl-substituted heterocycles. This work contributes to the broader field of synthetic organic chemistry by providing new routes for synthesizing complex molecules with potential biological activity H. M. Moustafa, 1999.
Application in Radiosynthesis
The radiosynthesis of chloroacetanilide herbicides, as explored by Latli and Casida (1995), demonstrates the application of complex organic synthesis in creating radiolabeled compounds for studying metabolism and mode of action. This research provides insights into the utility of sophisticated organic synthesis techniques in environmental science and pharmacology B. Latli, J. Casida, 1995.
Properties
IUPAC Name |
2-[[3-[(4-methoxyphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O4S/c1-17-7-3-5-9-21(17)28-23(31)16-35-27-29-24-20-8-4-6-10-22(20)34-25(24)26(32)30(27)15-18-11-13-19(33-2)14-12-18/h3-14H,15-16H2,1-2H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTOLXISMNWZCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)OC)OC5=CC=CC=C53 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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